REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=O.[N:9]1(N)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1.B(F)(F)F.CCOCC.C(OCC)(=O)C>C(O)C>[CH2:7]([O:6][C:1]([C:2]1[N:9]2[CH2:10][CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[C:16]([CH:4]=1)[C:17]2=3)=[O:5])[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
4.216 g
|
Type
|
reactant
|
Smiles
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N1(CCC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
before being evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetic acid (40 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with water (1 L), saturated sodium hydrogen carbonate (2×300 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate the mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash column chromatography (SiO2, 7% to 10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N2C3=C(C=CC=C3C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.117 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |